Neopterin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件: 新蝶呤通过两步法从鸟苷三磷酸 (GTP) 合成。第一步涉及酶 GTP 环化酶,它打开核糖基团。 然后,磷酸酯基团在磷酸酶的催化作用下水解 .

工业生产方法: 新蝶呤的工业生产涉及使用酶联免疫吸附测定 (ELISA)、高效液相色谱 (HPLC) 或放射免疫测定等方法从生物体液中分离该化合物 . 这些方法针对各种样品中的新蝶呤检测和定量进行了优化,包括血清、脑脊液和尿液 .

化学反应分析

反应类型: 新蝶呤会发生多种化学反应,包括氧化和还原。 它是 7,8-二氢新蝶呤的氧化产物,7,8-二氢新蝶呤是一种由干扰素-γ激活的巨噬细胞产生的强抗氧化剂 .

常用试剂和条件: 7,8-二氢新蝶呤氧化成新蝶呤的过程由自由基促进,自由基保护活化的巨噬细胞免受氧化应激 . 反应条件通常包括氧化剂的存在和保护性血浆抗氧化剂(如生育酚、抗坏血酸、尿酸、载脂蛋白或血清白蛋白)的缺乏 .

科学研究应用

作用机制

新蝶呤通过其作为细胞免疫激活的生物标志物的作用发挥作用。 它是在干扰素-γ刺激下由巨噬细胞合成的,干扰素-γ是 T 辅助细胞 1 型免疫反应的特征 . 新蝶呤的产生与活性氧物质的产生增加有关,活性氧物质既可以作为促氧化剂,也可以作为抗氧化剂,具体取决于环境条件 . 新蝶呤及其不稳定的同类化合物 7,8-二氢新蝶呤会干扰过氧化氢等氧化性化学物质,增强氧化能力 .

相似化合物的比较

新蝶呤是蝶啶家族的一部分,其中包括几种类似的化合物:

类似化合物:

生物蝶呤: 参与芳香族氨基酸羟化的辅酶。

二氢生物蝶呤: 生物蝶呤的还原形式,作为神经递质合成中的辅因子。

黄蝶呤: 一种黄色色素,存在于某些蝴蝶的翅膀和哺乳动物的尿液中。

独特性: 新蝶呤在蝶啶中是独一无二的,因为它作为细胞免疫激活的生物标志物,以及它与氧化应激的关联 . 与其他蝶啶不同,新蝶呤是由巨噬细胞在干扰素-γ刺激下特异性合成的,使其成为免疫系统激活的有价值指标 .

属性

CAS 编号 |

2009-64-5 |

|---|---|

分子式 |

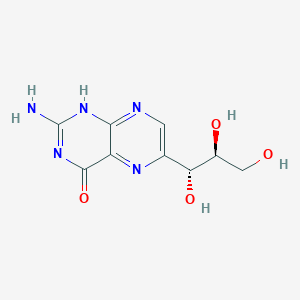

C9H11N5O4 |

分子量 |

258.18 g/mol |

IUPAC 名称 |

2-amino-6-[(1S,2R)-1,2,3-trihydroxy(1,2,3-13C3)propyl]-3H-pteridin-4-one |

InChI |

InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h1,4,6,15-17H,2H2,(H3,10,11,13,14,18)/t4-,6+/m1/s1/i1+1,2+1,3+1,4+1,6+1 |

InChI 键 |

BMQYVXCPAOLZOK-NNFFBITRSA-N |

SMILES |

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(CO)O)O |

手性 SMILES |

[13CH]1=[13C](N=C2C(=O)NC(=NC2=N1)N)[13C@@H]([13C@@H]([13CH2]O)O)O |

规范 SMILES |

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(CO)O)O |

外观 |

Solid powder |

物理描述 |

Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

产品来源 |

United States |

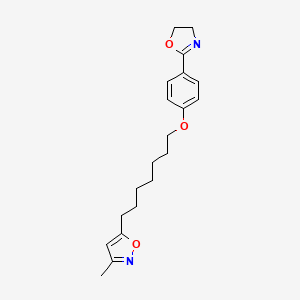

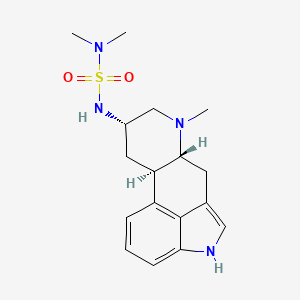

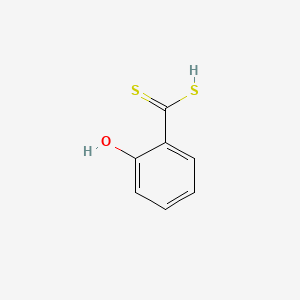

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-amino-4-methylpentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]eth](/img/structure/B1670761.png)

![[(3Z,5S,6S,7S,8R,9S,11Z,13S,14S,15S,16Z,18S)-8,14,18-trihydroxy-19-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethyl-6-oxooxan-2-yl]-5,7,9,11,13,15-hexamethylnonadeca-1,3,11,16-tetraen-6-yl] carbamate](/img/structure/B1670762.png)